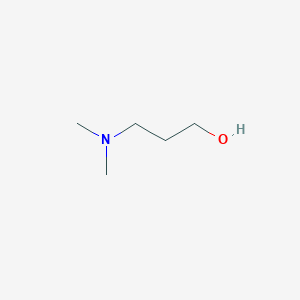

3-Dimethylamino-1-propanol

Description

The exact mass of the compound 1-Propanol, 3-(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSGFFTXMUWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062895 | |

| Record name | 1-Propanol, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-63-3 | |

| Record name | 3-(Dimethylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ359222MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Dimethylamino-1-propanol physical and chemical properties

An In-depth Technical Guide to 3-Dimethylamino-1-propanol

Introduction

This compound, also known as N,N-Dimethyl-3-aminopropanol, is a versatile bifunctional organic compound belonging to the amino alcohol class. Its structure contains both a tertiary amine and a primary alcohol functional group, which imparts basic, nucleophilic, and reactive properties.[1] This dual functionality makes it a valuable intermediate and building block in a wide range of chemical syntheses.[1][2] It serves as an important raw material in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3][4][5] This document provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][6] It is stable under normal conditions but is flammable and sensitive to air.[2][7] It is incompatible with strong oxidizing agents and acids.[7][8]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [3][7] |

| Molecular Weight | 103.16 g/mol | [7][9] |

| Appearance | Clear colorless to yellow liquid | [2][7] |

| Density | 0.872 g/mL at 25 °C | [2][10] |

| Boiling Point | 163-164 °C | [2] |

| Melting Point | -35 °C | [2][7] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [11] |

| Refractive Index (n20/D) | 1.436 | [10] |

| Vapor Pressure | 1.56 hPa at 20 °C | [3][10] |

| Water Solubility | Miscible | [2][7] |

| logP (Octanol/Water) | -0.06960 | [12] |

| pKa (Basic) | 9.3 | [9] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3179-63-3 | [3][7] |

| EINECS Number | 221-659-2 | [7][12] |

| InChI Key | PYSGFFTXMUWEOT-UHFFFAOYSA-N | [7][9] |

| SMILES | CN(C)CCCO | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.

-

¹H NMR & ¹³C NMR: Proton and Carbon NMR spectra are available for structural elucidation.[9][12][13]

-

Infrared (IR) Spectroscopy: IR spectra, available for both liquid film and CCl₄ solution, show characteristic peaks for O-H and C-N bonds.[9][12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for determining the molecular weight and fragmentation pattern.[9][12]

Experimental Protocols

Synthesis of this compound via Michael Addition and Hydrogenation

A prevalent industrial method for synthesizing this compound involves a two-step process: the Michael addition of dimethylamine (B145610) to acrolein, followed by the hydrogenation of the resulting intermediate.[1] The following protocol is based on a patented industrial process.[14]

Step 1: Formation of 3-(Dimethylamino)propanal Intermediate

-

Apparatus: A 270 ml autoclave equipped with cooling and stirring capabilities.

-

Reagents:

-

Dimethylamine: 67.6 g (1.5 mol)

-

Acrolein: 16.8 g (0.3 mol)

-

-

Procedure:

-

Charge the autoclave with 67.6 g of dimethylamine.

-

While cooling the autoclave to 4°C, pump in 16.8 g of acrolein over a period of 60 minutes.

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes at 4°C.

-

The reaction progress can be monitored by gas chromatography to confirm the formation of the enamine intermediate and full conversion of acrolein.[14]

-

Step 2: Hydrogenation to this compound

-

Apparatus: A second 270 ml high-pressure autoclave suitable for hydrogenation, connected to the first autoclave.

-

Reagents:

-

Raney Cobalt (Ra-Co) catalyst (THF-washed): 1.8 g

-

Ammonia (NH₃): 51.0 g (3.0 mol)

-

Water: 10.8 g (0.6 mol)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

Charge the second high-pressure autoclave with 1.8 g of Ra-Co catalyst, 51.0 g of ammonia, and 10.8 g of water.

-

Transfer the contents from the first autoclave into the second autoclave by injecting hydrogen.

-

Heat the second autoclave to 80°C.

-

Pressurize the autoclave with hydrogen to 60 bar.

-

Maintain the hydrogenation reaction for 2 hours, adding hydrogen as needed to maintain the pressure.

-

After 2 hours, cool the reactor and vent the pressure.

-

Analyze the product mixture by gas chromatography to determine the yield of this compound.[14]

-

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2][5] Its bifunctional nature allows it to be a versatile precursor for complex molecular architectures.[1][15]

-

Chlorpromazine Synthesis: It is used in the production of chlorpromazine, a phenothiazine-class antipsychotic drug used to treat schizophrenia and other mental illnesses.[6] Chlorpromazine acts as an antagonist of central dopamine (B1211576) receptors.[6]

-

Duloxetine Synthesis: A chiral derivative, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a crucial intermediate in the synthesis of the antidepressant duloxetine.[1][15]

-

Other Pharmaceuticals: It serves as a building block for other drugs, including certain antihistamines and local anesthetics.[2]

-

Organic Synthesis: The tertiary amine group provides basic and nucleophilic properties, making it useful as a catalyst or reagent in reactions like Michael additions and Mannich reactions.[1][15]

Visualizations

Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the antipsychotic drug Chlorpromazine.

Caption: Synthesis pathway of Chlorpromazine from this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[9][11][16] It is harmful if swallowed and causes severe skin burns and eye damage.[9][16]

Table 3: GHS Hazard Information

| Category | Code | Description |

| Pictograms | 🔥, corrosive, health hazard | GHS02, GHS05, GHS07 |

| Signal Word | Danger | [9][11] |

| Hazard Statements | H226 | Flammable liquid and vapor.[9][11] |

| H302 | Harmful if swallowed.[9][11] | |

| H314 | Causes severe skin burns and eye damage.[9][11] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11] | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8][17] Keep containers tightly closed.[17] Use spark-proof tools and explosion-proof equipment.[17] Ground and bond containers when transferring material.[17]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing to prevent skin and eye contact.[17] Use a NIOSH-approved respirator when necessary.[17]

References

- 1. This compound | 3179-63-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 3179-63-3 [m.chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. products.basf.com [products.basf.com]

- 6. Page loading... [guidechem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 3179-63-3 [chemicalbook.com]

- 11. 3-二甲氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound(3179-63-3) 1H NMR spectrum [chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. 3-(Dimethylamino)propanal | | RUO [benchchem.com]

- 16. Page loading... [guidechem.com]

- 17. This compound(3179-63-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-depth Technical Guide to 3-Dimethylamino-1-propanol (CAS 3179-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-1-propanol, with the CAS number 3179-63-3, is a versatile bifunctional organic compound featuring both a tertiary amine and a primary alcohol. This unique structure makes it a valuable intermediate and building block in a wide range of chemical syntheses.[1] It is a colorless to pale yellow liquid at room temperature and is miscible with water.[2][3] Its primary significance lies in its role as a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[4][5] Notably, it is an essential component in the synthesis of prominent drugs such as the antipsychotic chlorpromazine (B137089) and the antidepressant duloxetine.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 3179-63-3 | |

| Molecular Formula | C5H13NO | |

| Molecular Weight | 103.16 g/mol | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Melting Point | -35 °C | [3] |

| Boiling Point | 163-164 °C (lit.) | [3] |

| Density | 0.872 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index (n20/D) | 1.436 (lit.) | [3][6] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [6] |

| Water Solubility | Miscible | [3] |

| pKa | 15.02 ± 0.10 (Predicted) | [3] |

| Stability | Stable under normal temperatures and pressures. Flammable. Incompatible with strong oxidizing agents. | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of typical spectroscopic data is provided below.

| Technique | Data | References |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.63 (t, 2H, -CH₂OH), 2.38 (t, 2H, -CH₂N-), 2.23 (s, 6H, -N(CH₃)₂), 1.70 (quintet, 2H, -CH₂CH₂CH₂-), ~2.5 (br s, 1H, -OH) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 61.2 (-CH₂OH), 56.5 (-CH₂N-), 45.4 (-N(CH₃)₂), 28.9 (-CH₂CH₂CH₂-) | [7] |

| FT-IR (neat) | ν (cm⁻¹): 3350 (br, O-H stretch), 2940 (C-H stretch), 2810, 2760 (C-H stretch of N-CH₃), 1460 (C-H bend), 1050 (C-O stretch) | [8] |

| Mass Spectrum (EI) | m/z: 103 (M+), 58 ([CH₂=N(CH₃)₂]⁺, base peak), 45, 42 | [7] |

Synthesis and Purification

Several synthetic routes to this compound have been established, with the most common methods involving the reaction of dimethylamine (B145610) with either acrolein or a 3-halopropanol derivative.

Synthesis from Dimethylamine and Acrolein

This industrial method involves a two-step process: a Michael addition of dimethylamine to acrolein, followed by hydrogenation of the resulting intermediate.

Step 1: Michael Addition

-

In a 270 ml autoclave, charge 67.6 g (1.5 mol) of dimethylamine.

-

Cool the autoclave to 4 °C.

-

Over a period of 60 minutes, pump in 16.8 g (0.3 mol) of acrolein while maintaining the temperature at 4 °C.

-

Stir the reaction mixture for an additional 15 minutes at the same temperature. The reaction proceeds through a 3-dimethylaminopropionaldehyde intermediate.

Step 2: Hydrogenation

-

In a separate 270 ml high-pressure autoclave, charge 1.8 g of Raney Cobalt (THF-washed) suspended in 51.0 g (3.0 mol) of ammonia (B1221849) and 10.8 g (0.6 mol) of water.

-

Transfer the contents from the first autoclave to the second high-pressure autoclave by injecting hydrogen.

-

Heat the second autoclave to 80 °C and inject hydrogen to a pressure of 60 bar.

-

Maintain the hydrogenation for 2 hours, adding hydrogen as needed to maintain the pressure.

-

After 2 hours, cool the autoclave and vent the excess pressure.

-

The product mixture can be analyzed by gas chromatography, which typically shows a high conversion of the intermediate, with this compound as the major product.

Synthesis from 1-Chloro-3-propanol and Dimethylamine

An alternative route involves the nucleophilic substitution of a halo-alcohol with dimethylamine.

-

To a solution of 1-chloro-3-propanol in a suitable solvent (e.g., ethanol (B145695) or THF) in a pressure vessel, add an excess of dimethylamine (as a solution in a solvent or condensed gas).

-

Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the HCl formed during the reaction.

-

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent and the specific conditions, but typically ranges from 80-120 °C for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Purification

The primary method for purifying this compound is vacuum distillation.[9]

-

Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Charge the distillation flask with the crude this compound.

-

Slowly reduce the pressure of the system using a vacuum pump.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point at atmospheric pressure is 163-164 °C.[10] Under vacuum, the boiling point will be significantly lower.

-

Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) as it can be air-sensitive.[3]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for its incorporation into more complex molecular scaffolds.

Synthesis of Chlorpromazine

Chlorpromazine is a phenothiazine-class antipsychotic drug.[2] Its synthesis involves the alkylation of 2-chlorophenothiazine (B30676) with a 3-dimethylaminopropyl side chain, which is derived from this compound.

The synthesis proceeds in two main stages: first, the conversion of this compound to 3-(dimethylamino)propyl chloride, and second, the coupling of this chloride with 2-chlorophenothiazine.

-

Dissolve 15 g (1.0 eq.) of this compound in 150 mL of chloroform (B151607) and cool the solution to 0 °C with stirring.

-

Slowly add 21 g (1.2 eq.) of thionyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

-

Cool the mixture to room temperature and remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Wash the crude product with a 1:10 mixture of dichloromethane (B109758) and petroleum ether (50 mL) to yield N,N-dimethylaminopropyl chloride hydrochloride (yields of up to 98% have been reported).

Note: This is a generalized procedure based on patent literature.

-

In a dry reaction vessel under an inert atmosphere, dissolve 2-chlorophenothiazine in a non-aqueous solvent such as toluene (B28343) or xylene.

-

Add a strong base, such as sodamide.

-

Add 3-dimethylaminopropyl chloride (the free base, which can be generated from the hydrochloride salt by treatment with a base).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic byproducts.

-

The organic layer containing chlorpromazine is then purified, typically by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Synthesis of Duloxetine

This compound is a precursor to a key chiral intermediate, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, which is used in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, duloxetine.[9] The synthesis involves a Mannich reaction followed by a stereoselective reduction.

Biological Signaling Pathways

There is currently limited to no available scientific literature detailing the direct biological activity or interaction of this compound with specific signaling pathways. Its primary role in a biological context is as a synthetic precursor to pharmacologically active molecules. The biological effects observed are therefore attributable to the final drug products and not the intermediate itself.

For context, the major pharmaceutical derivatives of this compound have well-defined mechanisms of action:

-

Chlorpromazine: Acts as an antagonist at various receptors in the central nervous system, primarily dopamine (B1211576) D₂ receptors. Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[1]

-

Duloxetine: Functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their availability and signaling, which is believed to be the basis of its antidepressant and analgesic effects.[9]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage.[6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents. It is also noted to be air-sensitive and should be stored under an inert atmosphere.[3]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its value is derived from its utility as a versatile chemical intermediate rather than any intrinsic biological activity. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the creation of life-saving and life-improving medications. While its direct interaction with biological signaling pathways remains unelucidated, its role as a foundational element in the synthesis of key drugs underscores its importance in the pharmaceutical landscape.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 3179-63-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-ジメチルアミノ-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(3179-63-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

3-Dimethylamino-1-propanol structure and functional groups

An In-depth Technical Guide to 3-Dimethylamino-1-propanol: Structure, Properties, and Applications

Abstract

This compound, a bifunctional organic compound, is a valuable intermediate in a multitude of industrial and research applications. Its unique structure, possessing both a tertiary amine and a primary alcohol, imparts versatile chemical properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, functional groups, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its significant role in drug development as a precursor to neurologically active compounds and illustrates key synthetic and logical pathways using detailed diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Functional Groups

This compound (CAS No: 3179-63-3) is an amino alcohol with the molecular formula C₅H₁₃NO.[4][5][6] Its structure consists of a three-carbon propane (B168953) chain with a dimethylamino group (-N(CH₃)₂) at position 3 and a hydroxyl group (-OH) at position 1.

The two key functional groups are:

-

Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a tertiary amine. The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties to the molecule.[1] This site is reactive towards alkylating agents to form quaternary ammonium (B1175870) salts and can act as a catalyst in various organic reactions.[7]

-

Primary Alcohol (-CH₂OH): The hydroxyl group is a primary alcohol. This functional group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification.[1]

The dual functionality of a nucleophilic/basic amine and a reactive alcohol makes this compound a versatile building block in organic synthesis.[1]

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[4][8] It is miscible with water and soluble in common organic solvents like ethanol (B145695) and ether.[9][10] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 103.16 g/mol | [5][6] |

| Density | 0.872 g/mL at 25 °C | [2][5] |

| Boiling Point | 163-164 °C | [2][5] |

| Melting Point | -35 °C | [5][9] |

| Flash Point | 54 °C (closed cup) | [10][11] |

| Refractive Index (n20/D) | 1.435 - 1.437 | [2][4] |

| Water Solubility | Miscible | [4][5][9] |

| pKa | 9.3 (Basic); 15.02 (Predicted, Acidic) | [5][12] |

| Vapor Pressure | 1.56 hPa at 20 °C | [2][9] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various databases for structural confirmation and analysis.[11][12][13]

Experimental Protocols

Synthesis of this compound

A prevalent industrial and laboratory method for synthesizing this compound involves a two-step process starting with the Michael addition of dimethylamine (B145610) to acrolein, followed by the hydrogenation of the resulting intermediate aldehyde.[1][14]

Experimental Protocol: Synthesis via Michael Addition and Hydrogenation [1][14]

-

Step 1: Michael Addition (Formation of 3-Dimethylaminopropanal)

-

Charge a cooled (4 °C) autoclave (270 mL) with 67.6 g (1.5 mol) of dimethylamine.

-

Over a period of 60 minutes, pump 16.8 g (0.3 mol) of acrolein into the autoclave while maintaining the temperature at 4 °C.

-

Stir the resulting mixture for an additional 15 minutes to ensure the complete conversion of acrolein. The intermediate, 3-dimethylaminopropanal, is formed in this step.

-

-

Step 2: Hydrogenation

-

Prepare a second high-pressure autoclave (270 mL) charged with 1.8 g of Raney Cobalt (Ra-Co) catalyst, 51.0 g (3.0 mol) of ammonia (B1221849) (NH₃), and 10.8 g (0.6 mol) of water.

-

Transfer the contents from the first autoclave into the second autoclave by injecting hydrogen.

-

Heat the second autoclave to 80 °C.

-

Pressurize the autoclave with hydrogen to 60 bar.

-

Maintain the pressure by adding hydrogen as it is consumed during the reaction, and continue the hydrogenation for 2 hours.

-

After 2 hours, cool the reactor and vent the excess pressure. The product, this compound, can be isolated and purified from the reaction mixture using standard techniques such as distillation.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals.[1][3]

-

Pharmaceutical Intermediate: It is a key building block for several active pharmaceutical ingredients (APIs).[1]

-

Chlorpromazine: It is a known precursor in the synthesis of Chlorpromazine, a first-generation antipsychotic drug used to treat schizophrenia.[1][8] Chlorpromazine functions as a dopamine (B1211576) receptor antagonist.[8]

-

Duloxetine: The chiral derivative, (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is a critical intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[1]

-

Other Antidepressants: The 1-(3-dimethylaminopropyl) group is a structural feature in other successful antidepressants like the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram.[7]

-

-

Organic Synthesis: The dimethylamino group can act as a nucleophilic catalyst, while the hydroxyl group allows for the introduction of the aminopropyl chain into larger molecules.[1] It readily forms cyclic complexes with organoaluminum reagents, which can be used as catalysts or intermediates in complex syntheses.[8]

-

Industrial Applications: It is used in the production of surfactants, corrosion inhibitors, dyestuffs, and as a curing agent for resins.[3][10]

Conclusion

This compound is a fundamentally important chemical with a broad spectrum of applications, most notably in the pharmaceutical industry. Its simple yet versatile structure, containing both a tertiary amine and a primary alcohol, provides two reactive centers that are instrumental in the synthesis of complex molecules. The continued exploration of its reactivity and the development of efficient synthetic routes will ensure its place as a staple reagent for chemists and drug development professionals.

References

- 1. This compound | 3179-63-3 | Benchchem [benchchem.com]

- 2. This compound | 3179-63-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 7. 3-(Dimethylamino)propanal | | RUO [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. This compound [intersurfchem.net]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(3179-63-3) 1H NMR [m.chemicalbook.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Dimethylamino-1-propanol from Dimethylamine and Acrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Dimethylamino-1-propanol, a versatile intermediate in the pharmaceutical and chemical industries. The primary focus is on the prevalent industrial method involving the reaction of dimethylamine (B145610) and acrolein. This document details the reaction mechanisms, experimental protocols, and quantitative data to facilitate a thorough understanding of the process.

Introduction

This compound (DMAPOL) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. The most common and industrially scalable synthesis route involves a two-step process: the Aza-Michael addition of dimethylamine to acrolein to form the intermediate 3-dimethylaminopropanal, followed by the catalytic hydrogenation of this intermediate to yield the final product.

Reaction Pathway

The synthesis proceeds via two main chemical transformations:

-

Aza-Michael Addition: Dimethylamine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated aldehyde, acrolein. This conjugate addition is a classic example of an Aza-Michael reaction.

-

Catalytic Hydrogenation: The aldehyde functional group of the intermediate, 3-dimethylaminopropanal, is selectively reduced to a primary alcohol using a catalyst, typically Raney nickel or Raney cobalt, in the presence of hydrogen gas.

Experimental Protocols and Data

The following sections provide detailed experimental conditions and the resulting quantitative data from a representative industrial process.

Step 1: Aza-Michael Addition of Dimethylamine to Acrolein

This exothermic reaction is typically performed under controlled temperature conditions to minimize side reactions.

Experimental Protocol:

A 270 ml autoclave is charged with 67.6 g (1.5 mol) of dimethylamine. While cooling the reactor to 4°C, 16.8 g (0.3 mol) of acrolein are pumped in over a period of 60 minutes. The reaction mixture is then stirred for an additional 15 minutes at this temperature.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Dimethylamine | 67.6 g (1.5 mol) | [1] |

| Acrolein | 16.8 g (0.3 mol) | [1] |

| Temperature | 4°C | [1] |

| Reaction Time | 1.25 hours | [1] |

| Conversion of Acrolein | Complete | [1] |

Step 2: Catalytic Hydrogenation of 3-Dimethylaminopropanal

The crude intermediate from the first step is then hydrogenated to the final product.

Experimental Protocol:

The contents of the first autoclave are transferred to a second 270 ml high-pressure autoclave, which has been pre-charged with 1.8 g of THF-washed Raney cobalt (Ra-Co) catalyst, 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water. The reactor is heated to 80°C, and hydrogen gas is injected to a pressure of 60 bar. The hydrogenation is carried out for 2 hours, with the pressure maintained by the continuous addition of hydrogen.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | 1.8 g Raney Cobalt | [1] |

| Ammonia | 51.0 g (3.0 mol) | [1] |

| Water | 10.8 g (0.6 mol) | [1] |

| Temperature | 80°C | [1] |

| Pressure | 60 bar (45004.5 Torr) | [1] |

| Reaction Time | 2 hours | [1] |

| Product Distribution | ||

| 3-Dimethylaminopropylamine (B130723) (DMAPA) Yield | 80.3% (by GC area %) | [1] |

| This compound (DMAPOL) Yield | 13.9% (by GC area %) | [1] |

Experimental Workflow

The overall experimental workflow can be visualized as a sequential process involving reaction and purification steps.

Side Reactions and Byproduct Formation

The primary byproduct in this synthesis is 3-dimethylaminopropylamine (DMAPA). This is formed through the reductive amination of the intermediate aldehyde, 3-dimethylaminopropanal, in the presence of ammonia, which is added in the hydrogenation step. The Raney nickel or cobalt catalyst can facilitate this transformation.

Other potential side reactions include the formation of aldol (B89426) condensation products of acrolein or the intermediate aldehyde, and over-reduction of the alcohol to the corresponding propane (B168953) derivative, although these are generally minimized under optimized conditions.

Purification

The final product, this compound, is typically purified from the reaction mixture by fractional distillation. Due to the significant difference in boiling points between this compound (161-163 °C) and the major byproduct 3-dimethylaminopropylamine (133-136 °C), this separation is industrially feasible. A patent for the purification of the closely related N,N-dimethylaminopropylamine suggests that adding transition metal compounds before or during distillation can help remove diamine impurities by forming stable complexes.

Conclusion

The synthesis of this compound from dimethylamine and acrolein is a well-established and efficient industrial process. Careful control of reaction conditions, particularly temperature during the Michael addition and catalyst selection for the hydrogenation, is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. The subsequent purification by fractional distillation allows for the isolation of high-purity this compound, suitable for its various applications in the pharmaceutical and chemical sectors. Further research into more selective and reusable catalysts could enhance the sustainability and cost-effectiveness of this important synthesis.

References

Synthesis of 3-Dimethylamino-1-propanol from 1-chloro-3-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Dimethylamino-1-propanol, a key intermediate in the pharmaceutical and chemical industries, from the starting materials 1-chloro-3-propanol and dimethylamine (B145610). This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic exploration.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis from 1-chloro-3-propanol and dimethylamine is a well-established and efficient method, proceeding via a nucleophilic substitution reaction. This guide will explore the key aspects of this transformation, providing researchers and development professionals with the necessary information for its successful implementation and optimization.

Reaction Scheme and Mechanism

The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbon of 1-chloro-3-propanol, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction:

Cl-(CH₂)₃-OH + (CH₃)₂NH → (CH₃)₂N-(CH₂)₃-OH + HCl

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This attack occurs from the backside of the C-Cl bond, leading to an inversion of configuration at the carbon center (though in this achiral molecule, it is not stereochemically consequential). The transition state involves the partial formation of the C-N bond and the partial breaking of the C-Cl bond.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound from 1-chloro-3-propanol.

| Parameter | Value | Reference |

| Reactants | ||

| 1-chloro-3-propanol | 1.0 molar equivalent | [1] |

| Dimethylamine (40% aqueous solution) | 2.0 - 2.5 molar equivalents | [1] |

| Sodium Hydroxide (B78521) | 1.0 - 1.2 molar equivalents | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 60-80 °C | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | 85-95% | [1] |

| Purification Method | Distillation | [1] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for similar reactions.[1]

Materials:

-

1-chloro-3-propanol

-

Dimethylamine (40% aqueous solution)

-

Sodium hydroxide

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-3-propanol (1.0 eq) and deionized water.

-

Addition of Dimethylamine: While stirring, add a 40% aqueous solution of dimethylamine (2.2 eq) to the flask.

-

Addition of Base: Slowly add a solution of sodium hydroxide (1.1 eq) in deionized water to the reaction mixture through the dropping funnel. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 5 hours with vigorous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 1-chloro-3-propanol and dimethylamine is a robust and high-yielding process. This guide provides the essential technical details, including a representative experimental protocol and mechanistic insights, to aid researchers in the successful execution of this important chemical transformation. The provided data and workflows can serve as a foundation for further optimization and scale-up studies in both academic and industrial settings.

References

An In-depth Technical Guide to the Safe Handling of 3-Dimethylamino-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Dimethylamino-1-propanol (CAS No. 3179-63-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

This compound is a colorless to yellow liquid that is miscible with water.[1][2] It is a flammable liquid and vapor.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO | [1][2][4] |

| Molecular Weight | 103.16 g/mol | [1][5] |

| Appearance | Clear colorless to yellow liquid | [1][3][4][6] |

| Boiling Point | 163-164 °C | [2][4][7] |

| Melting Point | -35 °C | [2][4][6] |

| Flash Point | 41 °C (105.8 °F) - closed cup | |

| Density | 0.872 g/mL at 25 °C | [2][4][7] |

| Refractive Index | n20/D 1.436 | [2][4][7] |

| Water Solubility | Miscible | [1][2][4] |

| Vapor Pressure | 1.56 hPa at 20°C | [2] |

| Explosive Limit | 0.9-11.2%(V) | [1][2][4] |

| pH | 11.3 (10g/l, H2O, 20℃) | [2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] It is a flammable liquid and is harmful if swallowed.[3] It causes severe skin burns and eye damage.[3][8] The Globally Harmonized System (GHS) classification is summarized below.

GHS Hazard Statements:

-

H318: Causes serious eye damage.[5]

The GHS pictograms, signal word, and hazard classes are illustrated in the following diagram.

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[6][10] However, available acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50 = 342-442 mg/kg | [8] |

| Oral | Rat | LD50: 2130 mg/kg | [1] |

| Oral | Mouse | LD50: 1650 mg/kg | [1] |

Handling Precautions and Experimental Protocols

Due to the hazardous nature of this chemical, strict safety protocols must be followed.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8][10][11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][8][11]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8][11]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10][11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10][11]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10][11]

General Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[10]

-

Do not breathe mist, vapors, or spray.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][8][10]

-

Ground and bond containers when transferring material to prevent static discharge.[3][8][10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[8][10]

-

Incompatible with strong oxidizing agents and acids.[2][4][6][7][8][10]

The following diagram outlines a general workflow for the safe handling of this compound.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[8][10]

-

In case of skin contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][10]

-

If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8][10]

-

If swallowed: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8][10]

Fire-Fighting Measures

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[10] Water may be ineffective and should not be used in a straight stream.[6][10]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus and full protective gear.[8][10] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][10] Containers may explode in the heat of a fire.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[8] Remove all sources of ignition.[8][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11][12]

-

Methods for Cleaning Up: Use a spark-proof tool and explosion-proof equipment.[8][10] Soak up with inert absorbent material and dispose of as hazardous waste.[8]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[2][4][6][7][10]

-

Incompatible Materials: Strong oxidizing agents and acids.[2][4][6][7][8][10]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, and irritating and toxic fumes and gases.[6][8][10]

This guide is intended as a summary of the available safety information. Always refer to the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(3179-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | 3179-63-3 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-(Dimethylamino)-1-propanol | 3179-63-3 | TCI AMERICA [tcichemicals.com]

- 10. This compound(3179-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Solubility of 3-Dimethylamino-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-1-propanol (DMAPA) is a versatile amino alcohol widely utilized as a building block in organic synthesis, a catalyst, and an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility in various organic solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the known solubility characteristics of this compound, outlines comprehensive experimental protocols for the quantitative determination of its solubility, and presents a logical workflow for solvent selection. Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes robust methodologies to empower researchers to generate reliable data tailored to their specific applications.

Introduction to this compound

This compound is a colorless to light yellow liquid with the chemical formula C₅H₁₃NO.[1] Its structure incorporates both a tertiary amine and a primary alcohol functional group, rendering it a bifunctional molecule with a unique set of physicochemical properties. This dual functionality allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in many chemical processes.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 3179-63-3 |

| Molecular Weight | 103.16 g/mol [2] |

| Boiling Point | 163-164 °C[3] |

| Melting Point | -35 °C[2] |

| Density | 0.872 g/mL at 25 °C[3] |

| Flash Point | 41 °C (105.8 °F)[1] |

| Water Solubility | Miscible[4] |

Solubility of this compound in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound, with its polar hydroxyl and amino groups, is readily soluble in polar solvents. Its alkyl chain also allows for some interaction with less polar solvents.

Quantitative Solubility Data

Specific quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, some qualitative information is available.

| Solvent | Classification | Solubility |

| Water | Protic, Polar | Miscible[4] |

| Chloroform | Halogenated | Sparingly Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Sparingly Soluble[5] |

It is generally understood that aliphatic amines exhibit significant solubility in many organic solvents, particularly polar organic solvents.[3]

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for two common and reliable methods.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation of the undissolved solute.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any microscopic, undissolved droplets of this compound.

-

Quantification:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a pre-calibrated GC-FID or other suitable analytical method to generate a calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility from the determined concentration, expressed in units such as g/100 g of solvent, g/100 mL of solvent, or molarity.

Gravimetric Method

This method is a simpler, direct approach for determining solubility based on mass.

Materials:

-

Same as the Isothermal Shake-Flask Method, excluding the analytical instrument for quantification.

-

Evaporating dish

-

Desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Method to prepare a saturated solution and allow for phase separation.

-

Sampling: Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Reweighing: Reweigh the dish with the aliquot to determine the mass of the saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a vacuum oven at a temperature that will facilitate the evaporation of the solvent without significant loss of the less volatile this compound.

-

Final Weighing: Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution aliquot minus the mass of the dissolved this compound.

-

Calculate the solubility as the mass of this compound per mass of the solvent (e.g., g/100 g of solvent).

-

Logical Workflow for Solvent Selection and Solubility Determination

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility requirements and outlines the process for its experimental determination.

Caption: Workflow for solvent selection and solubility determination.

Conclusion

References

3-Dimethylamino-1-propanol: A Potential Nucleophilic Catalyst in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-1-propanol is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol. This unique structure imparts both nucleophilic and basic properties, suggesting its potential as a nucleophilic catalyst in a variety of organic transformations. While its role as a building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals is well-established, its application as a primary nucleophilic catalyst is an area of growing interest. This guide explores the catalytic potential of this compound, drawing parallels with well-known tertiary amine catalysts in key organic reactions such as acylations and the Baylis-Hillman reaction. This document provides a summary of its synthesis, physical properties, and a theoretical framework for its catalytic activity, supported by mechanistic diagrams.

Introduction

Nucleophilic catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Tertiary amines are a prominent class of nucleophilic catalysts, with 4-(Dimethylamino)pyridine (DMAP) being a benchmark example. The catalytic activity of these amines stems from their ability to act as a nucleophile, activating an electrophile to subsequent attack by a weaker nucleophile.

This compound shares key structural features with established tertiary amine catalysts. Its dimethylamino group provides the necessary nucleophilicity, while the hydroxyl group offers a potential site for modification or secondary interactions that could modulate its catalytic activity and solubility. This guide aims to provide a comprehensive overview of the known properties and synthesis of this compound and to extrapolate its potential applications as a nucleophilic catalyst in organic chemistry.

Synthesis and Physical Properties

The efficient synthesis of this compound is crucial for its potential application as a readily available catalyst. A common industrial method involves a two-step process starting from dimethylamine (B145610) and acrolein.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Michael Addition of Dimethylamine to Acrolein

-

A 270 ml autoclave is charged with 67.6 g (1.5 mol) of dimethylamine.

-

While cooling at 4°C, 16.8 g (0.3 mol) of acrolein is pumped in over a period of 60 minutes.

-

The mixture is then stirred for an additional 15 minutes.

Step 2: Catalytic Hydrogenation

-

The contents of the first autoclave are transferred via a connecting line by injection of hydrogen into a second 270 ml high-pressure autoclave.

-

The second autoclave is pre-charged with 1.8 g of Raney cobalt (THF-washed) in 51.0 g (3.0 mol) of ammonia (B1221849) and 10.8 g (0.6 mol) of water.

-

The second autoclave is heated to 80°C, and hydrogen is injected to a pressure of 60 bar.

-

Hydrogenation is carried out for 2 hours, with the pressure maintained by the continuous addition of hydrogen.

-

Upon completion, the reaction mixture is analyzed by gas chromatography.[2]

Quantitative Data: Synthesis of this compound

The following table summarizes the typical yields obtained from the synthesis protocol described above. It is important to note that this process also produces N,N-Dimethyl-1,3-propanediamine (DMAPA) as a major side product.[2]

| Product | Yield (% Chromatographic Area) |

| This compound (DMAPOL) | 13.9% |

| N,N-Dimethyl-1,3-propanediamine (DMAPA) | 80.3% |

Table 1: Product distribution in the synthesis of this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 3179-63-3 |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 163-164 °C |

| Density | 0.872 g/mL at 25 °C |

| Refractive Index | n20/D 1.436 |

Table 2: Physical and chemical properties of this compound.[3][4]

Potential as a Nucleophilic Catalyst

The structural analogy of this compound to other tertiary amine catalysts suggests its potential utility in several important organic reactions. The lone pair of electrons on the nitrogen atom allows it to function as a nucleophile, initiating catalytic cycles.

Acylation Reactions

Acylation of alcohols is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups. The reaction is commonly catalyzed by nucleophilic tertiary amines like DMAP. The established mechanism involves the initial reaction of the catalyst with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to afford the ester product and regenerate the catalyst.

Given its tertiary amine functionality, this compound is expected to catalyze acylation reactions through a similar mechanism.

Caption: Proposed catalytic cycle for the this compound-catalyzed acylation of an alcohol.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[5][6] The reaction mechanism involves the conjugate addition of the catalyst to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent elimination of the catalyst yields the functionalized allylic alcohol product.

The tertiary amine moiety in this compound makes it a plausible candidate to catalyze the Baylis-Hillman reaction. The hydroxyl group might also play a role in stabilizing intermediates through hydrogen bonding, potentially influencing the reaction rate and selectivity.

Caption: General workflow of the Baylis-Hillman reaction catalyzed by a tertiary amine like this compound.

Future Outlook

While direct, quantitative evidence for the catalytic efficacy of this compound in the literature is currently limited, its structural features strongly suggest its potential as a versatile nucleophilic catalyst. Future research should focus on:

-

Systematic evaluation: Testing this compound as a catalyst in a range of acylation and Baylis-Hillman reactions and comparing its performance against established catalysts.

-

Mechanistic studies: Investigating the precise role of the hydroxyl group in the catalytic cycle and its impact on reaction kinetics and selectivity.

-

Derivative synthesis: Modifying the hydroxyl group to tune the catalyst's steric and electronic properties, as well as its solubility in various reaction media.

Conclusion

This compound is a readily accessible bifunctional molecule with the potential to serve as an effective nucleophilic catalyst in organic synthesis. Its structural similarity to well-established tertiary amine catalysts provides a strong rationale for its application in reactions such as acylations and the Baylis-Hillman reaction. Although further experimental validation is required to fully elucidate its catalytic capabilities, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the utility of this compound in novel synthetic methodologies. The detailed synthesis protocol and compiled physical properties serve as a practical resource for its preparation and handling. The proposed mechanistic pathways offer a conceptual framework for its potential modes of action as a nucleophilic catalyst.

References

- 1. This compound | 3179-63-3 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 99 3179-63-3 [sigmaaldrich.com]

- 4. This compound | 3179-63-3 [chemicalbook.com]

- 5. Baylis-Hillman Reaction [organic-chemistry.org]

- 6. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Dual Functionality of 3-Dimethylamino-1-propanol in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-1-propanol (DMAPOL), a structurally simple yet functionally versatile molecule, plays a critical dual role in modern organic synthesis. Possessing both a nucleophilic tertiary amine and a reactive primary alcohol, this compound serves as a pivotal building block in the construction of complex molecular architectures and also exhibits potential as a catalyst in key carbon-carbon bond-forming reactions. This technical guide provides an in-depth analysis of the dual functionality of this compound, presenting quantitative data, detailed experimental protocols for its synthesis and application as a reagent, and a mechanistic exploration of its catalytic capabilities. The content herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this multifaceted compound in their synthetic endeavors.

Introduction

This compound (CAS: 3179-63-3) is a colorless to pale yellow liquid that is an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from its bifunctional nature, containing both a tertiary amine and a primary hydroxyl group.[3] This unique combination allows it to act as a versatile reagent, participating in a variety of chemical transformations such as esterification, etherification, and the formation of complex heterocyclic structures.[3]

The tertiary amine moiety confers basic and nucleophilic properties to the molecule, enabling its potential application as a catalyst in reactions like the Baylis-Hillman reaction.[3] This guide will explore both facets of this compound's chemical personality: its role as a foundational reagent and its capacity as a reaction catalyst.

This compound as a Reagent in Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its ability to participate in diverse reactions makes it a valuable tool for medicinal chemists and process development scientists.

Industrial Synthesis of this compound

A common industrial method for the synthesis of this compound involves a two-step process commencing with the Michael addition of dimethylamine (B145610) to acrolein, followed by hydrogenation.[3]

Experimental Protocol: Synthesis of this compound [5]

-

Step 1: Michael Addition

-

Charge a 270 ml autoclave with 67.6 g (1.5 mol) of dimethylamine.

-

While cooling the autoclave to 4°C, pump in 16.8 g (0.3 mol) of acrolein over a period of 60 minutes.

-

Stir the resulting mixture for an additional 15 minutes at 4°C.

-

-

Step 2: Hydrogenation

-

In a separate 270 ml high-pressure autoclave, prepare a mixture of 1.8 g of Raney cobalt (THF-washed), 51.0 g (3.0 mol) of ammonia, and 10.8 g (0.6 mol) of water.

-

Transfer the contents from the first autoclave to the second high-pressure autoclave via a connecting line using hydrogen pressure.

-

Heat the second autoclave to 80°C and inject hydrogen to a pressure of 60 bar.

-

Maintain the hydrogenation reaction for 2 hours, adding hydrogen as needed to sustain the pressure.

-

After 2 hours, cool the reactor and analyze the product mixture by gas chromatography.

-

Quantitative Data:

The following table summarizes the quantitative data for the industrial synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | Dimethylamine, Acrolein | [3] |

| Catalyst | Raney Cobalt | [5] |

| Solvent/Medium | Water, Ammonia | [5] |

| Temperature | 80°C | [5] |

| Pressure | 60 bar H₂ | [5] |

| Yield (this compound) | 13.9% | [5] |

| Yield (Side Product: N,N-Dimethyl-1,3-propanediamine) | 80.3% | [5] |

Note: The yields are based on gas chromatography area percentages.

Experimental Workflow:

Caption: Experimental workflow for the industrial synthesis of this compound.

Role as a Precursor in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is its role as a precursor to (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of the antidepressant duloxetine.[3] The synthesis of this chiral alcohol often involves the reduction of the corresponding prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone.[3]

Experimental Protocol: Synthesis of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol [1]

-

Materials:

-

3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone

-

(R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) (catalyst)

-

2-propanol (solvent)

-

1.0 M Potassium tert-butoxide in 2-propanol

-

Hydrogen gas

-

-

Procedure:

-

To a glass autoclave under an argon atmosphere, add 30.5 mg (0.025 mmol) of the catalyst, 100 ml of 2-propanol, 7.5 ml (7.5 mmol) of the potassium tert-butoxide solution, and 22.9 g (0.125 mol) of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

-

Degas the reaction system multiple times and replace the atmosphere with argon.

-

Introduce hydrogen gas to the desired pressure to initiate the reaction.

-

Stir the reaction mixture at 28°C for 6 hours.

-

Return the system to normal temperature and pressure.

-

Concentrate the reaction solution under reduced pressure.

-

Add heptane (B126788) to the residue to precipitate the product.

-

Filter the solid and dry under reduced pressure to obtain the final product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone | [1] |

| Catalyst | (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) | [1] |

| Solvent | 2-propanol | [1] |

| Base | Potassium tert-butoxide | [1] |

| Temperature | 28°C | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 80.0% | [1] |

| Optical Purity (ee) | 99% | [1] |

This compound as a Catalyst

The tertiary amine functionality of this compound allows it to act as a nucleophilic catalyst in various organic transformations, most notably in the Baylis-Hillman reaction.[3] While specific, detailed protocols for the use of this compound as the primary catalyst in this reaction are not extensively documented, its structural analogy to other effective tertiary amine catalysts is well-recognized.[3]

The Baylis-Hillman Reaction: A General Overview

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine.[6] The reaction is highly atom-economical and produces densely functionalized molecules.

General Catalytic Cycle:

The catalytic cycle of a generic tertiary amine in the Baylis-Hillman reaction is depicted below. This compound can function as the tertiary amine catalyst in this cycle.

Caption: General catalytic cycle of a tertiary amine in the Baylis-Hillman reaction.

The mechanism involves the initial Michael addition of the tertiary amine to the activated alkene to form a zwitterionic enolate. This intermediate then adds to the aldehyde in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst regenerates the tertiary amine and yields the final Baylis-Hillman adduct.

Conclusion